
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a cyanopyridine moiety. The molecular formula of this compound is C16H23N3O2.
准备方法
The synthesis of tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available piperidine derivatives.
Introduction of the Cyanopyridine Group: The cyanopyridine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the cyanopyridine group.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .
化学反应分析
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanopyridine group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where suitable nucleophiles replace existing substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
科学研究应用
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
作用机制
The mechanism of action of tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The cyanopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inhibiting specific kinases .
相似化合物的比较
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate can be compared with similar compounds such as:
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)carbamate: This compound has a similar structure but differs in the position of the cyanopyridine group on the piperidine ring. This difference can lead to variations in biological activity and chemical reactivity.
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate: Another closely related compound with slight structural modifications that can impact its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
属性
分子式 |
C17H24N4O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(4-cyanopyridin-2-yl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-12-13-5-8-21(9-6-13)15-10-14(11-18)4-7-19-15/h4,7,10,13H,5-6,8-9,12H2,1-3H3,(H,20,22) |
InChI 键 |
DKJRVDFRLRWCFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
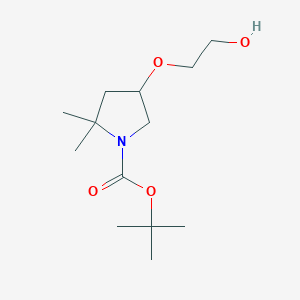
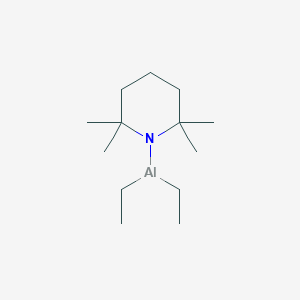
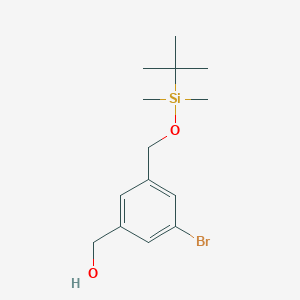
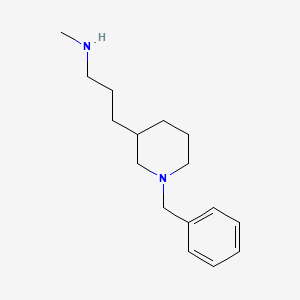
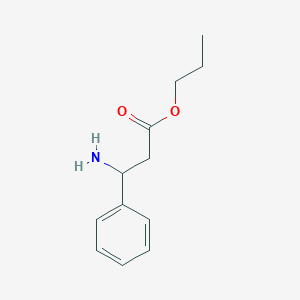

![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
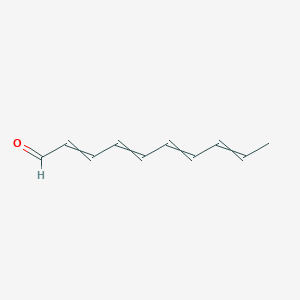
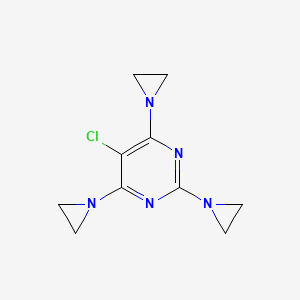
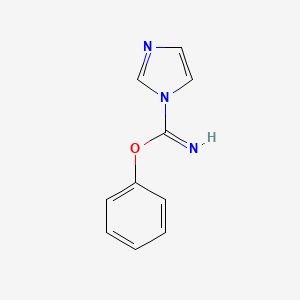
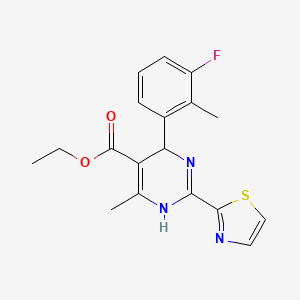
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
